5-Chloro-2,4,6-trifluoropyrimidine (CAS 697-83-6) is a highly electron-deficient, perhalogenated pyrimidine scaffold utilized as a premium building block in the synthesis of reactive dyes, agrochemicals, and pharmaceutical libraries [1]. Its distinct structural value lies in the combination of three highly reactive carbon-fluorine (C-F) bonds, which are exceptionally susceptible to rapid nucleophilic aromatic substitution (SNAr), and a distinct carbon-chlorine (C-Cl) bond at the 5-position. This specific halogenation pattern provides a highly reactive yet orthogonally tunable electrophilic core, making it a critical procurement choice for workflows requiring precise, sequential functionalization under mild conditions.
Substituting 5-chloro-2,4,6-trifluoropyrimidine with closely related alternatives compromises either reactivity or synthetic versatility. If a buyer selects 2,4,6-trifluoropyrimidine, they lose the critical C-Cl handle required for orthogonal, ligand-controlled cross-coupling, limiting the scaffold to a single pathway of C-F activation [1]. Conversely, substituting with 2,4,5,6-tetrachloropyrimidine drastically reduces the scaffold's electrophilicity, forcing the use of harsh thermal conditions for SNAr that can degrade sensitive peptide or dye intermediates. Finally, while cyanuric chloride (a trichlorotriazine) is a cheaper electrophilic alternative, its different ring geometry and rapid hydrolysis kinetics make it entirely unsuitable as a drop-in replacement for formulating stable, mid-temperature (40–60 °C) reactive dyes [2].
The 5-chloro substituent provides a distinct handle for divergent synthesis. Under Ni(cod)2 catalysis, the use of PEt3 as a ligand results in selective cleavage of the C-Cl bond, while switching the ligand to PCy3 completely alters the reaction course to exclusive activation of the C-F bond at the 4-position[1]. This orthogonal reactivity is impossible with 2,4,6-trifluoropyrimidine.
| Evidence Dimension | Chemoselective bond activation pathway |
| Target Compound Data | 100% switchable (C-Cl cleavage with Ni/PEt3 vs. C4-F cleavage with Ni/PCy3) |
| Comparator Or Baseline | 2,4,6-Trifluoropyrimidine: 0% C-Cl cleavage (lacks the orthogonal handle, restricted to C-F activation) |
| Quantified Difference | Enables two entirely divergent cross-coupling pathways from a single precursor |
| Conditions | Ni(cod)2 catalysis with varying phosphine ligands (PEt3 vs. PCy3) |
Procurement of this single scaffold allows synthetic teams to access two divergent functionalization pathways simply by changing the ligand, reducing the need to stock multiple halogenated pyrimidines.
The highly electron-withdrawing nature of the three fluorine atoms allows for rapid nucleophilic aromatic substitution under exceptionally mild conditions. Reaction of 5-chloro-2,4,6-trifluoropyrimidine with ammonia at 0 °C achieves complete conversion in 2 hours, yielding a 9:1 ratio of the 4-amino to 2-amino isomers [1]. Standard perchlorinated pyrimidines require significantly harsher conditions to achieve similar conversions.
| Evidence Dimension | Temperature required for rapid SNAr amination |
| Target Compound Data | Complete conversion at 0 °C in 2 hours (9:1 C4/C2 regioselectivity) |
| Comparator Or Baseline | 2,4,5,6-Tetrachloropyrimidine: Requires elevated heating (e.g., >80 °C) and extended reaction times |
| Quantified Difference | Reaction proceeds at 0 °C vs. >80 °C, preventing thermal degradation of sensitive substrates |
| Conditions | Reaction with ammonia in acetonitrile at 0 °C |
Enables the rapid, parallel synthesis of 4-amino pyrimidine libraries without the thermal degradation of sensitive functional groups often seen with chlorinated analogs.
In textile chemical manufacturing, the 5-chloro-2,4-difluoropyrimidin-6-yl reactive group (derived from this compound) offers an optimized balance of bath stability and reactivity. It allows for highly efficient exhaust dyeing and fixation on cellulosic fibers at mid-temperatures of 40 °C to 60 °C [1]. In contrast, highly reactive dichlorotriazine dyes (from cyanuric chloride) often require cold dyeing (0–20 °C) to prevent premature hydrolysis in the dye bath.
| Evidence Dimension | Optimal exhaust dyeing fixation temperature |
| Target Compound Data | Stable and efficient fixation at 40 °C–60 °C |
| Comparator Or Baseline | Cyanuric chloride (dichlorotriazine dyes): Requires 0 °C–20 °C for initial coupling to avoid rapid hydrolysis |
| Quantified Difference | Enables stable mid-temperature processing without the rapid hydrolytic degradation seen in cheaper triazine alternatives |
| Conditions | Exhaust dyeing on cotton fabric with sodium carbonate alkali |
Provides textile chemical formulators with a premium reactive group that balances dye bath stability with high fixation yields at standard warm-dyeing temperatures.
Because of its switchable C-Cl vs. C-F activation pathways, this compound is the ideal starting material for generating highly diverse pyrimidine-based drug libraries. Synthetic teams can utilize a single procured batch to access entirely different regioselective cross-coupling products merely by altering the transition-metal ligand[1].
It is a critical precursor for manufacturing mid-temperature reactive dyes (such as C.I. Reactive Orange 87). The resulting fluoropyrimidine anchor provides superior dye bath stability and high-yield fixation on cotton at 40 °C–60 °C, outperforming cheaper triazine-based alternatives that suffer from premature hydrolysis [2].
Leveraging its extreme SNAr reactivity at low temperatures, this compound serves as a highly efficient, rigid electrophilic staple for cyclizing peptides with multiple nucleophilic side chains. It enables rapid macrocyclization in medicinal chemistry workflows without the need for harsh coupling reagents or elevated temperatures [3].
Irritant